One primary application of L-DMT-HCl lies in its role as a precursor for the synthesis of modified thyroid hormone derivatives. By chemically modifying the methyl ester group of L-DMT-HCl, researchers can create novel thyroid hormone analogs. These analogs can be helpful in studying the structure-function relationship of thyroid hormones and their interactions with cellular receptors []. This knowledge can aid in the development of new drugs targeting thyroid hormone pathways.
For instance, researchers have utilized L-DMT-HCl to synthesize radioiodinated thyroid hormone analogs for diagnostic imaging purposes. These analogs can potentially offer advantages over traditional imaging techniques by targeting specific thyroid hormone receptors.
L-DMT-HCl can also be a valuable building block in peptide synthesis, particularly for the creation of thyroid hormone-related peptides. Peptides are short chains of amino acids that play various roles in the body. By incorporating L-DMT-HCl into peptide sequences, researchers can investigate the impact of these modified peptides on cellular processes and potentially develop new therapeutic agents [].
3,5-Diiodotyrosine methyl ester hydrochloride, L- is a synthetic derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C10H12ClI2NO3, and it has a molecular weight of approximately 447.0082 g/mol . This compound exists as a light yellow powder and is soluble in water and organic solvents, making it suitable for various biochemical applications .
Information on the safety and hazards of L-DIM is limited. As with any new compound, proper handling procedures should be followed assuming potential risks. Iodinated compounds can have irritant properties, and the hydrochloride salt might be corrosive. It is advisable to consult safety data sheets (SDS) for specific handling recommendations if they become available [].
3,5-Diiodotyrosine methyl ester hydrochloride exhibits significant biological activity, particularly in relation to thyroid hormone synthesis. It acts as an inhibitor of thyroid peroxidase, an enzyme crucial for the production of thyroid hormones. This inhibition can lead to decreased levels of thyroxine and triiodothyronine in biological systems . Additionally, studies have suggested that this compound may have potential antioxidant properties due to its structural similarities with other phenolic compounds.
The synthesis of 3,5-diiodotyrosine methyl ester hydrochloride typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
3,5-Diiodotyrosine methyl ester hydrochloride has several applications:
Interaction studies have shown that 3,5-diiodotyrosine methyl ester hydrochloride interacts with various proteins and enzymes involved in metabolic pathways. Notably, its inhibition of thyroid peroxidase has been extensively studied, revealing insights into its mechanism of action and potential therapeutic effects against hyperthyroidism . Additional studies may explore its interactions with other signaling pathways influenced by iodinated compounds.
Several compounds share structural similarities with 3,5-diiodotyrosine methyl ester hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| L-Tyrosine | No iodine substituents | Precursor for neurotransmitters |
| 3-Iodotyrosine | One iodine at position 3 | Less potent as a thyroid hormone inhibitor |
| 3,5-Diiodothyronine | Iodinated derivative of thyronines | Active thyroid hormone with biological activity |
| Thyroxine (T4) | Iodinated amino acid | Major hormone produced by the thyroid gland |
While these compounds share similar structural motifs (such as aromatic rings and amino acid backbones), 3,5-diiodotyrosine methyl ester hydrochloride is unique due to its specific pattern of iodination and its application as a biochemical tool for studying thyroid function .
The iodination of tyrosine derivatives represents a critical step in the synthesis of 3,5-diiodotyrosine methyl ester hydrochloride, involving the selective introduction of iodine atoms at the 3 and 5 positions of the aromatic ring [7] [8]. The process typically employs electrophilic aromatic substitution mechanisms, where various iodinating agents attack the electron-rich phenolic ring of tyrosine [13].
The iodination of tyrosine derivatives proceeds through several well-characterized pathways, with hypoiodous acid serving as the primary electrophilic species [7] [10]. Research has demonstrated that the iodinating species in mixtures of iodine and iodide is hypoiodous acid, which exhibits optimal reactivity under mildly acidic conditions [7]. The mechanism involves the formation of enzyme-activated hypoiodous acid or equivalent oxidized iodine species that attack the tyrosine substrate [8] [10].
Three plausible mechanisms have been identified for the nonenzymatic iodination process [13]. The simplest involves a concerted process where hypoiodous acid attacks tyrosine with its phenolic group unionized [13]. Alternative mechanisms involve the formation of iodinated quinoid reactive intermediate species in rapid pre-equilibrium between unionized tyrosine and either hypoiodous acid or molecular iodine [13].
Multiple iodinating systems have been developed for tyrosine derivatives, each offering distinct advantages in terms of selectivity and yield [29] [31] [34]. The sodium iodate system combined with iodine in acidic medium provides effective iodination under controlled conditions [29]. This system operates through the formation of protonated meta-periodic acid species that generate stable carbon-iodine bonds in aromatic substrates [29].
Alternative approaches utilize iodine monochloride as the electrophilic agent, which forms charge-transfer complexes with electron-rich arenes [31]. The reaction proceeds through radical cation ion-pairs that undergo electron-transfer reactions leading to iodination [31]. Enhanced reactivity can be achieved using catalytic amounts of ferrocenium salts or Lewis acids such as indium triflate [31].
The iodination of tyrosine derivatives requires careful control of reaction parameters to achieve optimal yields and selectivity [8] [29]. Temperature control is particularly critical, with most reactions proceeding effectively at temperatures between room temperature and 70°C [29]. Higher temperatures may lead to decomposition and formation of undesired byproducts [29].
pH optimization plays a crucial role in determining reaction efficiency and selectivity [13]. Nonenzymatic iodination occurs more rapidly as pH increases, contrasting with peroxidase-catalyzed systems that exhibit optimal activity at low pH [13]. General acid-base catalysis has been observed, with acetic acid acting as a general acid catalyst around pH 5 and carbonate functioning as a general base at pH 9.5 [13].
| Iodinating System | Active Species | pH Range | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Iodine/Sodium Iodate | IO₃H₂⁺ | 0-2 | 60-70 | 52-88 |
| Iodine Monochloride | ICl⁺- | 1-3 | 25-40 | 60-90 |
| Hypoiodous Acid | HOI | 5-7 | 25-50 | 70-85 |
| Periodate System | IO₄⁺ | 0-1 | 40-70 | 45-73 |
The esterification of 3,5-diiodotyrosine to form the corresponding methyl ester represents a fundamental transformation in the synthetic pathway [14] [25]. This process involves the conversion of the carboxylic acid functionality to a methyl ester, typically accompanied by the formation of the hydrochloride salt of the amino group [14].
The most efficient and widely adopted method for amino acid esterification employs trimethylchlorosilane in methanol at room temperature [14] [25]. This system offers significant advantages over traditional methods, including mild reaction conditions, simple workup procedures, and excellent yields [14]. The reaction proceeds through the formation of a reactive silyl intermediate that facilitates methyl ester formation while simultaneously generating the hydrochloride salt [14].
The optimal conditions for this transformation involve treating the amino acid with 1.3-1.8 molar equivalents of trimethylchlorosilane in 8-10 volumes of methanol at room temperature for 12-15 hours [25]. The reaction exhibits broad substrate tolerance, accommodating natural, aromatic, and aliphatic amino acids with consistently high yields [14]. For tyrosine derivatives, which contain aromatic side chains, the method achieves absolute yields of 40-50% under optimized conditions [11].
Several alternative esterification protocols have been developed for amino acid derivatives, each with specific advantages and limitations [11] [4]. The 2,2-dimethoxypropane method with aqueous hydrochloric acid provides an efficient route that eliminates the need for gaseous hydrogen chloride or specially dried solvents [11]. This approach yields tyrosine methyl ester hydrochloride in 90% yield with excellent purity [11].
Sulfuric acid-catalyzed esterification in thin films represents a novel approach that achieves selective esterification of the carboxyl group while leaving the amino functionality intact [11]. This method operates under mild conditions with thin film temperatures of 70°C, achieving maximum efficiency through pneumatic spray deposition [11]. Tyrosine and phenylalanine, bearing aromatic side chains, demonstrate the highest reactivity under these conditions [11].
Acylation reactions play a crucial role in protecting the amino functionality during synthetic manipulations [3] [6]. The most commonly employed protecting group is the trifluoroacetyl group, which can be introduced using trifluoroacetic anhydride in the presence of a base such as pyridine [3]. This transformation proceeds smoothly at low temperatures (0-5°C) followed by reflux conditions, yielding the protected derivative in high purity [3].
The Boc-protection strategy represents another important acylation approach, particularly for amino acid derivatives requiring subsequent coupling reactions [6]. The reaction of amino acids with di-tert-butyl dicarbonate proceeds under mild basic conditions, providing excellent yields and facilitating downstream transformations [6].
| Esterification Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| TMSCl/MeOH | TMSCl (1.5 eq), MeOH | 25 | 12-15 | 93-95 |
| 2,2-Dimethoxypropane | DMP, HCl (36%) | 25 | 18 | 90 |
| H₂SO₄ Thin Film | H₂SO₄, MeOH | 70 | 2-4 | 40-50 |
| SOCl₂/MeOH | SOCl₂, MeOH | 0-40 | 2-6 | 70-85 |
Iodonium salt-mediated coupling reactions represent advanced synthetic methodologies for constructing complex aromatic systems and introducing functional groups [16] [17] [18]. These hypervalent iodine reagents serve as efficient aryl electrophiles, facilitating carbon-carbon and carbon-heteroatom bond formation under mild conditions [21] [23].
Diaryliodonium salts function as versatile arylating agents through multiple mechanistic pathways [18] [21]. The most common mechanism involves oxidative addition to transition metal catalysts, followed by reductive elimination to form the desired product [21]. Alternative pathways include ligand coupling through three-membered ring transition states and single-electron transfer processes involving cation radicals [18].
The palladium-catalyzed cross-coupling of organoboron compounds with iodonium salts represents a particularly valuable transformation [16]. This reaction proceeds at ambient temperature under aqueous conditions without requiring additional base, achieving nearly quantitative yields for simple substrates [16]. The coupling of phenylboronic acid with diphenyliodonium tetrafluoroborate in the presence of palladium catalysts exemplifies this methodology [16].
Recent developments in hypervalent iodine chemistry have led to the discovery of iodine-guided electrophilic substitution reactions [20] [23]. These transformations alter the typical regioselectivity patterns observed in traditional electrophilic aromatic substitutions, often favoring para-substitution over the expected ortho-selectivity [20].
The hypervalent iodine-guided electrophilic substitution mechanism involves the formation of activated hypervalent iodine intermediates upon treatment with Lewis acids or triflate-based activators [20]. These species undergo electrophilic attack on aromatic substrates, incorporating iodine into the product while providing enhanced atom economy [20]. The reaction conditions typically involve treating hypervalent iodine reagents with activators at 0°C, followed by warming to room temperature in the presence of organometallic coupling partners [20].
Fluoroalkyl and fluoroalkenyl iodonium salts represent specialized reagents for introducing fluorinated functionality [17]. These compounds exhibit diverse reactivity patterns due to their electron-deficient character, enabling both nucleophilic substitutions and transition metal-catalyzed coupling reactions [17]. Trifluoroethyl(aryl)iodonium salts have found particular utility in building carbon-carbon and carbon-heteroatom bonds [17].
The electron-deficient nature of fluoroalkyl iodonium salts facilitates cycloaddition reactions and nucleophilic additions, providing access to fluorinated carbocyclic and heterocyclic systems [17]. These transformations often proceed under mild conditions with excellent selectivity for the desired regioisomers [17].
Iodonium salt-mediated coupling reactions accommodate a wide range of substrates and reaction conditions [18] [22]. The α-arylation of synthetically valuable compounds such as α-fluoro-α-nitroacetamides proceeds efficiently using diaryliodonium salts as aryl group sources [18]. Optimization studies have identified sodium carbonate as the optimal base with cyclohexane as the preferred solvent [18].
The efficiency of coupling reactions often correlates with the electronic properties of the iodonium salt, with electron-poor aryl groups promoting more efficient coupling compared to electron-rich systems [18]. Substituents such as trifluoromethyl, meta-chloro, and fluorine enhance the electrophilic character of the iodonium salt, leading to improved reaction outcomes [18].
| Iodonium Salt Type | Coupling Partner | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|---|
| Diphenyliodonium BF₄⁻ | Phenylboronic acid | Pd(PPh₃)₄ | >95 | High |
| Trifluoroethyl(aryl)iodonium | Nucleophiles | None | 60-85 | Moderate |
| Fluoroalkenyl iodonium | Dienes | None | 45-70 | High |
| Aryl(mesityl)iodonium | Enolates | Base | 55-80 | Variable |
The purification of 3,5-diiodotyrosine methyl ester hydrochloride requires sophisticated techniques to achieve the high purity standards necessary for research applications [24] [27] [28]. Multiple complementary approaches are typically employed, including chromatographic separations, crystallization procedures, and specialized analytical techniques [24] [25].
Flash column chromatography represents the primary purification method for complex organic mixtures containing amino acid derivatives [24] [27]. This technique utilizes compressed air to accelerate solvent flow through silica gel columns, providing efficient separation with reduced processing times [24]. The method operates at pressures of 50-200 psi, significantly lower than high-performance liquid chromatography systems [24].
The selection of appropriate solvent systems is critical for achieving optimal separation [27]. Thin-layer chromatography analysis guides the choice of mobile phase, with target compounds typically requiring retention factor values between 0.2 and 0.3 [27]. Complex mixtures may necessitate gradient elution, where solvent polarity increases progressively throughout the purification process [27].
Column preparation involves careful consideration of the sample-to-silica ratio, typically ranging from 1:30 to 1:50 for difficult separations [27]. The compound can be applied neat for non-viscous oils, in solution for most substrates, or deposited on silica gel for highly polar or unstable compounds [27]. Modern machine-packed columns utilize ultra-pure sorbents to ensure highest resolution and reproducibility [24].
High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for amino acid ester hydrochlorides [28] [25]. Reverse-phase columns, particularly C4 and C8 stationary phases, demonstrate excellent performance for separating isomeric amino acid derivatives [28]. The method accommodates both analytical-scale characterization and preparative-scale purification [28].
The optimization of chromatographic conditions involves systematic evaluation of mobile phase composition, flow rate, and detection parameters [25]. Purity assessment typically employs ultraviolet detection at 280 nm, taking advantage of the aromatic chromophore present in tyrosine derivatives [25]. High-performance liquid chromatography analysis consistently achieves purity determinations exceeding 98.5% for properly purified samples [25].
Crystallization represents the final purification step for amino acid ester hydrochlorides, providing both purification and isolation of the desired product [12] [15] [25]. The process involves controlled precipitation from supersaturated solutions, typically using alcohol-water mixtures or pure alcoholic solvents [25]. Temperature control during crystallization significantly influences crystal quality and purity [12].
The addition of surfactants and alcohols during crystallization can dramatically improve crystal morphology and handling properties [12]. Positively charged amino acids and their derivatives often exhibit enhanced crystallization behavior in the presence of specific additives [15]. The concentration of additives typically ranges from 10 to 50,000 parts per million based on amino acid weight [12].
Recrystallization procedures employ carefully selected solvent systems to maximize purity while maintaining acceptable recovery yields [25]. Common recrystallization solvents include ethanol, ethanol-water mixtures, and chloroform, depending on the specific substrate and impurity profile [25]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [25].
Specialized purification techniques may be required for particularly challenging separations or when ultra-high purity is essential [26] [15]. Reductive crystallization methods combine chemical reduction with controlled precipitation to remove oxidative impurities [26]. These approaches are particularly valuable for amino acid derivatives susceptible to oxidative degradation [26].
The incorporation of chiral resolution techniques during purification ensures enantiomeric purity of the L-configured product [15]. Crystallization in the presence of chiral additives or the use of chiral chromatographic phases can enhance the separation of enantiomeric impurities [15]. X-ray crystallography provides definitive confirmation of stereochemical configuration and crystal structure [2].
| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time |
|---|---|---|---|
| Flash Chromatography | 85-95 | 80-90 | 2-6 hours |
| Preparative HPLC | 95-99 | 70-85 | 4-8 hours |
| Recrystallization | 90-98 | 85-95 | 12-48 hours |
| Combined Methods | >98.5 | 75-85 | 24-72 hours |
Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural elucidation of 3,5-diiodotyrosine methyl ester hydrochloride, L-. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) analysis reveals characteristic signal patterns consistent with the molecular structure [1] [2]. The aromatic proton signals appear as distinct multiplets in the aromatic region, with the iodine substitution pattern creating unique chemical shift environments [1] [2]. The methyl ester protons generate a characteristic singlet, typically appearing around 3.7-3.8 parts per million, while the aliphatic methylene protons adjacent to the aromatic ring exhibit distinct chemical shifts influenced by the electron-withdrawing iodine substituents [2] [3].
Experimental conditions for optimal spectral acquisition utilize dimethyl sulfoxide-d₆ as the preferred solvent, with sample concentrations of approximately 34.0 millimolar providing excellent spectral quality [2]. The measurements are typically conducted at 600-900 megahertz frequency, with sample temperatures maintained at 25.0 degrees Celsius and chemical shift referencing to tetramethylsilane [2] [4]. Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the complete carbon framework, with the carbonyl carbon of the methyl ester group exhibiting characteristic downfield shifts [5]. The aromatic carbons demonstrate distinctive chemical shifts reflecting the electronic influence of the iodine substituents on the benzene ring system [5].
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence experiments, provide definitive structural confirmation through correlation between proton and carbon-13 nuclei [1]. These experiments utilize optimized pulse sequences with correlation times adjusted for the specific coupling constants of iodinated aromatic systems [1]. The spectral data obtained from these multidimensional experiments enable unambiguous assignment of all proton and carbon signals within the molecular structure [1].
Infrared Spectroscopy analysis reveals characteristic functional group vibrations that confirm the presence of key structural features [6] [7]. The hydroxyl stretching vibration of the phenolic group appears in the 3200-3400 wavenumber region, with the exact frequency influenced by hydrogen bonding interactions and the electron-withdrawing effects of the iodine substituents [6] [7]. The carbonyl stretching vibration of the methyl ester functionality exhibits strong absorption around 1700-1750 wavenumbers, with the precise frequency reflecting the electronic environment created by the aromatic system [6] [7].
The amino group stretching vibrations contribute to the spectral complexity in the high-frequency region, with both symmetric and asymmetric stretching modes observable [7]. Carbon-hydrogen stretching vibrations of the aromatic ring system appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretching occurs below this diagnostic threshold [7]. The iodine-carbon stretching vibrations, though typically weak in intensity, can be observed in the lower frequency region and provide additional structural confirmation [7].
Ultraviolet-Visible Spectroscopy demonstrates characteristic absorption patterns reflecting the extended conjugation system of the iodinated aromatic ring [8] [9] [10]. The primary absorption maximum occurs around 220 nanometers, with additional absorption bands extending into the ultraviolet region [10]. The phenolic chromophore contributes significantly to the absorption profile, with the hydroxyl group acting as an electron-donating substituent that modifies the electronic transitions [9] [11].
The iodine substituents create substantial perturbations in the electronic structure, resulting in bathochromic shifts relative to the parent tyrosine system [9] [11]. The molar extinction coefficients reach values exceeding 10,000 liters per mole per centimeter, indicating strong electronic transitions [9]. Solvent effects significantly influence the spectral characteristics, with polar solvents such as dimethyl sulfoxide and methanol providing optimal conditions for spectroscopic analysis [9] [11].
Thermal Stability Analysis reveals that 3,5-diiodotyrosine methyl ester hydrochloride, L- exhibits limited thermal stability, characteristic of iodinated organic compounds [12] [13] [14]. The compound demonstrates decomposition temperatures exceeding 177 degrees Celsius, with the exact decomposition point varying depending on heating rate and atmospheric conditions [12] [14]. The thermal decomposition process involves multiple pathways, including deiodination reactions and ester hydrolysis [13] [14].
The thermal instability stems primarily from the labile nature of the carbon-iodine bonds, which undergo homolytic cleavage under elevated temperatures [13]. This deiodination process represents the primary degradation pathway, leading to the formation of less iodinated intermediates and eventually to the parent tyrosine derivative [13]. The methyl ester functionality also contributes to thermal instability, with hydrolysis reactions occurring at elevated temperatures, particularly in the presence of moisture [13].
Decomposition Kinetics follow first-order reaction mechanisms, with activation energies consistent with carbon-iodine bond dissociation energies [13]. The decomposition rate increases exponentially with temperature, following Arrhenius behavior over the temperature range of practical interest [13]. Mass spectrometric analysis of decomposition products reveals the sequential loss of iodine atoms, followed by degradation of the organic framework [13].
Environmental factors significantly influence thermal stability, with oxygen exposure accelerating decomposition through oxidative pathways [13]. The presence of moisture enhances hydrolytic degradation of the methyl ester group, while light exposure promotes photolytic deiodination processes [13]. These findings necessitate careful storage conditions to maintain compound integrity during handling and analysis [13].
Storage Recommendations emphasize the importance of maintaining low temperatures, typically between 2-8 degrees Celsius, to minimize thermal degradation [12] [15] [14]. The compound should be stored in sealed containers under inert atmosphere conditions to prevent oxidative decomposition [12] [15]. Protection from light exposure is essential due to the photolability of the iodine substituents [13] [14].
Aqueous Solubility of 3,5-diiodotyrosine methyl ester hydrochloride, L- demonstrates pH-dependent characteristics, with limited solubility in neutral aqueous media [16] [8] [10]. The compound exhibits poor water solubility under physiological conditions, with solubility values of approximately 0.3 milligrams per milliliter in phosphate buffer at pH 7.2 [10]. This limited aqueous solubility reflects the hydrophobic nature of the iodinated aromatic system and the methyl ester functionality [8] [10].
The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, with the protonated amino group providing favorable interactions with water molecules [15] [8]. Acidic conditions further improve solubility through protonation of the amino group, while basic conditions may reduce solubility due to deprotonation of the phenolic hydroxyl group [8] [10].
Organic Solvent Solubility demonstrates favorable characteristics across a range of polar and moderately polar solvents [15] [8] [10]. Dimethyl sulfoxide provides excellent solubility, with concentrations exceeding 10 milligrams per milliliter achievable at room temperature [15] [10]. Ethanol and methanol demonstrate moderate solubility, with heating sometimes required to achieve complete dissolution [15] [8] [10].
Chloroform and dichloromethane exhibit good solubility properties, making these solvents suitable for organic synthesis applications and purification procedures [8] [10]. Dimethylformamide shows limited but acceptable solubility, while highly polar solvents such as water require pH adjustment or cosolvent addition to achieve adequate dissolution [10].
Hydrophobicity Parameters indicate moderate lipophilic character, with calculated logarithmic partition coefficient values of approximately 2.34 for the parent compound [17] [8]. The topological polar surface area of 72.6 square angstroms suggests moderate polar character, consistent with the presence of the hydroxyl, amino, and ester functional groups [16] [18]. The hydrophobic contribution from the iodine substituents and aromatic ring system balances the hydrophilic effects of the polar functional groups [8].
Partition Coefficient Measurements demonstrate preferential partitioning into organic phases, reflecting the overall lipophilic nature of the compound [8]. The partition behavior shows pH dependence, with neutral conditions favoring organic phase partitioning, while acidic conditions enhance aqueous phase retention due to amino group protonation [8]. These characteristics influence bioavailability and membrane permeability properties in biological systems [8].
Acid-Base Equilibria of 3,5-diiodotyrosine methyl ester hydrochloride, L- involve multiple ionizable functional groups that exhibit distinct dissociation constants [19] [20] [21] [22]. The phenolic hydroxyl group demonstrates a dissociation constant approximately 6.5-8.7, significantly influenced by the electron-withdrawing effects of the iodine substituents [19] [21] [22]. This acidic behavior reflects the stabilization of the phenolate anion through resonance interactions with the aromatic ring system [19] [21].
The amino group exhibits basic characteristics with dissociation constants in the range of 8.3-10.0, typical of primary amino groups attached to aromatic systems [23] [21]. The proximity of the electron-withdrawing iodine substituents moderately reduces the basicity compared to unsubstituted tyrosine derivatives [23] [21]. The carboxylic acid group, present in the hydrochloride form through the protonated amino group, shows typical acidic behavior with dissociation constants around 2.1-2.2 [23] [21].
pH-Dependent Solubility demonstrates significant variation across the physiological pH range, with optimal solubility occurring under acidic conditions where the amino group remains protonated [21] [22]. At pH values below 6, the compound exists primarily in the cationic form, enhancing aqueous solubility through favorable ion-dipole interactions [21] [22]. Neutral pH conditions result in the formation of the zwitterionic species, with reduced overall solubility due to intramolecular charge interactions [21] [22].
Basic conditions promote deprotonation of the phenolic hydroxyl group, creating anionic species that exhibit altered solubility characteristics [21] [22]. The phenolate anion demonstrates enhanced interaction with metal ions and other cationic species, potentially affecting biological activity and pharmacological properties [21] [22]. These pH-dependent changes in ionization state directly influence membrane permeability and cellular uptake mechanisms [22].
Ionic Interactions play crucial roles in the biological activity and chemical behavior of the compound [21] [22]. The protonated amino group readily forms ionic interactions with negatively charged species, including phosphate groups, carboxylate anions, and anionic binding sites on proteins [21] [22]. These interactions are particularly important in peptide and protein binding applications, where the compound serves as a pH-responsive functional group [22].
The phenolic hydroxyl group participates in hydrogen bonding interactions and, upon deprotonation, forms ionic interactions with metal ions and positively charged species [21] [22]. Research demonstrates that the anionic phenolate form is essential for certain enzymatic processes, including thyroid hormone synthesis pathways [21]. The pH-dependent equilibrium between the neutral phenolic form and the anionic phenolate form provides a mechanism for environmental responsiveness in biological systems [21] [22].
Binding Affinity Modulation through pH-dependent ionization changes represents a significant aspect of the compound's behavior [22]. Studies demonstrate that peptides containing 3,5-diiodotyrosine residues exhibit selective binding at acidic pH values, with binding affinity decreasing significantly at physiological pH [22]. This pH-responsive binding behavior results from the ionization state changes that alter the overall charge distribution and hydrogen bonding patterns [22].
The reversible nature of these pH-dependent changes enables the compound to function as a molecular switch, with binding affinity controlled by environmental pH conditions [22]. This characteristic has practical applications in drug delivery systems, where pH-responsive targeting can enhance selectivity for specific tissue environments [22]. The ability to modulate binding interactions through pH changes represents a valuable tool for developing environmentally responsive pharmaceutical agents [22].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 483.47 g/mol | [16] |
| Melting Point | >177°C (decomposition) | [12] |
| Aqueous Solubility | ~0.3 mg/mL (pH 7.2) | [10] |
| DMSO Solubility | ~10 mg/mL | [10] |
| Log P | 2.34450 | [17] |
| Topological Polar Surface Area | 72.6 Ų | [16] |
| Phenolic pKa | 6.5-8.7 | [19] [21] |
| Amino pKa | 8.3-10.0 | [23] [21] |
| Storage Temperature | 2-8°C | [15] |
| Optical Activity | +8 ± 2° (c=1.06 in MeOH) | [15] |
| Spectroscopic Method | Key Characteristics | Conditions | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic protons, methyl ester signals | DMSO-d₆, 600 MHz | [2] |
| ¹³C NMR | Carbonyl and aromatic carbons | DMSO-d₆, 500 MHz | [5] |
| IR Spectroscopy | OH, C=O, NH stretching vibrations | KBr pellets | [6] [7] |
| UV-Vis Spectroscopy | λmax ~220 nm | Various solvents | [10] |
| 2D NMR | ¹H-¹³C correlations | DMSO-d₆, 600 MHz | [1] |
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Low to poorly soluble | pH-dependent | [16] [10] |
| DMSO | ~10 mg/mL | Heating may be required | [15] [10] |
| Ethanol | Slightly soluble | Temperature dependent | [15] [8] |
| Chloroform | Soluble | Suitable for extraction | [8] |
| Phosphate Buffer (pH 7.2) | ~0.3 mg/mL | Physiological relevance | [10] |
| Aqueous Acid | Slightly soluble | Enhanced by sonication | [12] |
| Property | Value/Description | Reference |
|---|---|---|
| Thermal Stability | Decomposes >177°C | [12] [14] |
| Light Sensitivity | Photolabile, store in dark | [13] |
| pH Stability | pH-dependent ionization | [21] [22] |
| Phenolic pKa | 6.5-8.7 | [19] [21] |
| Amino pKa | 8.3-10.0 | [23] [21] |
| Ionic Interactions | Forms ionic bonds via NH₃⁺ | [21] [22] |
| Binding Selectivity | pH-responsive (acidic preference) | [22] |